mitomycin C - 1404-00-8

mitomycin C

Catalog Number: EVT-7936570
CAS Number: 1404-00-8
Molecular Formula: C15H18N4O5
Molecular Weight: 334.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitomycin C is a potent antitumor antibiotic originally isolated from the bacterium Streptomyces caespitosus [, ]. It belongs to the aziridine-containing antibiotic family, characterized by their ability to alkylate DNA []. Mitomycin C's unique structure and mechanism of action have made it a valuable tool in various scientific research fields, including molecular biology, genetics, and cancer research.

Future Directions
  • Drug delivery systems: Developing targeted drug delivery systems for Mitomycin C could improve its efficacy and reduce its systemic toxicity [, ].
  • Combination therapies: Research on combining Mitomycin C with other chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies [, , , ].
Source and Classification

Mitomycin C is derived from Streptomyces caespitosus, a type of soil-dwelling bacterium. It belongs to the class of compounds known as mitomycins, which are characterized by their complex bicyclic structure and ability to interact with DNA. The compound is classified under the category of alkylating agents due to its capacity to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of replication and transcription processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of mitomycin C can be achieved through various methods, including total synthesis from simpler organic compounds and extraction from natural sources. One notable synthetic route involves the use of aromatic substitution reactions. For instance, a key step may involve the reaction between a 6-fluoropurine 2’-deoxyribonucleoside and protected triaminomitosenes, leading to the formation of deoxyadenosine adducts that are crucial for understanding mitomycin's interaction with DNA .

Recent advancements have also focused on the synthesis of diastereomeric forms of mitomycin C, emphasizing the importance of stereochemistry in its biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to ascertain the absolute configuration of the synthesized compounds .

Molecular Structure Analysis

Structure and Data

Mitomycin C has a complex molecular structure characterized by multiple functional groups that contribute to its reactivity. The molecular formula is C15H18N4O5C_{15}H_{18}N_{4}O_{5}, and it features a quinone moiety that plays a critical role in its mechanism of action. The absolute configuration has been confirmed through X-ray single crystal diffraction studies, revealing specific stereochemical arrangements at several key carbon atoms .

The compound's structural details include:

  • Bicyclic core: Essential for its biological activity.
  • Functional groups: Including hydroxyl, amine, and carbonyl groups that facilitate interaction with DNA.
Chemical Reactions Analysis

Reactions and Technical Details

Mitomycin C undergoes several chemical reactions that are central to its function as an antitumor agent. The primary reaction involves the reduction of the quinone moiety under hypoxic conditions, leading to the formation of reactive species capable of alkylating DNA. This process results in cross-linking between DNA strands, which ultimately disrupts replication.

The compound can also participate in nucleophilic aromatic substitution reactions, which are important for synthesizing derivatives and understanding its reactivity with nucleophiles such as DNA bases .

Mechanism of Action

Process and Data

The mechanism by which mitomycin C exerts its antitumor effects is primarily through DNA cross-linking. Upon entering cells, mitomycin C is reduced to active metabolites that can covalently bond with nucleophilic sites on DNA. This cross-linking prevents DNA strand separation during replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Research indicates that this action is particularly effective in hypoxic tumor environments where oxygen levels are low, enhancing the drug's selectivity for cancerous tissues over normal tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitomycin C exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 334.33 g/mol.
  • Solubility: Soluble in water at low pH; solubility decreases at neutral pH.
  • Stability: Sensitive to light and should be stored in dark conditions.

The compound's melting point is around 200 °C, indicating it is stable under typical storage conditions but may degrade if exposed to inappropriate environmental factors .

Applications

Scientific Uses

Mitomycin C has significant applications in oncology as a chemotherapeutic agent. It is used primarily for treating various cancers, including:

  • Bladder cancer
  • Breast cancer
  • Gastric cancer

Beyond its use in direct cancer treatment, mitomycin C serves as a valuable tool in research settings for studying DNA repair mechanisms, cellular responses to DNA damage, and the development of new therapeutic strategies targeting hypoxic tumors . Its ability to form DNA adducts has also made it a subject of interest in studies examining mutagenesis and carcinogenesis.

Historical Context and Discovery

Isolation and Early Characterization from Streptomyces caespitosus

Mitomycin C (MMC) was first isolated in 1955 by Japanese microbiologists screening soil actinomycetes for novel antibiotics. The compound was derived from fermented broths of Streptomyces caespitosus, a filamentous bacterium identified for its potent antibacterial activity. Initial studies revealed a complex aziridine-containing structure with a purple crystalline appearance, distinguishing it from other microbial metabolites [3] [5] [9]. Early purification efforts faced challenges due to the coexistence of structurally similar analogs—mitomycin A and B—in the same bacterial extracts. Researchers utilized differential solvent extraction and chromatography to separate these compounds, noting mitomycin C’s superior stability and bioactivity [9].

Biologically, mitomycin C demonstrated broad-spectrum antibiotic effects against Gram-positive and Gram-negative bacteria. However, its cytotoxic properties emerged as the defining characteristic during in vivo testing. Animal studies revealed severe bone marrow suppression, redirecting research toward its potential as an antineoplastic agent. By 1958, researchers confirmed MMC’s tumor-inhibiting effects in sarcoma-bearing rodents, establishing the foundation for clinical oncology trials [1] [3].

Table 1: Early-Identified Mitomycin Variants from Streptomyces caespitosus

CompoundMolecular FormulaKey Differentiating Properties
Mitomycin AC₁₅H₁₈N₄O₅Less stable; rapid degradation in solution
Mitomycin BC₁₅H₁₈N₄O₅Higher solubility; reduced cytotoxicity
Mitomycin CC₁₅H₁₈N₄O₅Enhanced stability; potent antitumor activity

Structural Elucidation Challenges and Milestones

The molecular architecture of mitomycin C posed significant analytical challenges in the 1950s–60s. Its compact diaziridine-pyrroloindole framework (C₁₅H₁₈N₄O₅) contained three fused rings and multiple chiral centers, complicating conventional crystallography. Key breakthroughs came via:

  • X-ray diffraction studies (1964), which resolved the absolute stereochemistry, confirming the cis-orientation of the aziridine and carbamoyloxy groups essential for bioactivity [3].
  • Nuclear magnetic resonance (NMR) spectroscopy, which mapped proton coupling networks and revealed the molecule’s ability to adopt quinoid and hydroquinoid forms depending on redox conditions [7].

A critical discovery was mitomycin C’s bioreductive activation mechanism. Under physiological reductants (e.g., NADPH), the quinone moiety undergoes reduction to a hydroquinone, triggering expulsion of methanol and opening the aziridine ring. This generates a potent bis-electrophile capable of crosslinking DNA at guanine residues in CpG sequences (Fig. 1). The covalent adduct formation between N2 of guanine and C1 of mitosene was validated via mass spectrometry and in vitro DNA footprinting [4] [7] [10].

Table 2: Key Structural Features of Mitomycin C

Structural ElementFunctional RoleAnalytical Method
Quinone moietyAccepts electrons for bioreductive activationCyclic voltammetry
Aziridine ringAlkylating site; opens upon reductionX-ray crystallography
Carbamoyloxy groupStabilizes active mitosene intermediateNMR kinetics
Indoloquinone coreFacilitates DNA intercalation pre-alkylationCircular dichroism

Evolution of Clinical Applications: From Antibiotic to Antineoplastic Agent

Initially explored as an antibiotic, mitomycin C’s clinical trajectory pivoted decisively toward oncology following the observation of its myelosuppressive effects in animal models. Early trials in the 1960s demonstrated efficacy against gastrointestinal carcinomas, leading to FDA approval for gastric/pancreatic adenocarcinoma in 1974 as part of combination regimens [1] [5]. A paradigm shift occurred with the development of intravesical delivery for bladder cancer in the 1980s. Instilling MMC directly into the bladder minimized systemic exposure while achieving high local concentrations, reducing recurrence in non-muscle-invasive tumors by >40% compared to surgery alone [1] [2].

In the 1990s, MMC’s application expanded beyond oncology due to its antifibrotic properties. Ophthalmic surgeons adopted intraoperative topical MMC (0.02–0.04%) during glaucoma filtration surgery (trabeculectomy) and pterygium excisions. By inhibiting fibroblast proliferation, MMC prevented postoperative scarring, with recurrence rates dropping from >80% to <15% in pterygium patients [2] [6] [8]. The drug’s capacity to modulate cellular proliferation further enabled its use in corneal refractive surgery (PRK/LASIK) to mitigate corneal haze [6].

Table 3: Milestones in Clinical Translation of Mitomycin C

DecadeTherapeutic AreaKey AdvancementOutcome
1960sSystemic oncologyPhase II trials for solid tumorsFDA approval for gastric/pancreatic cancers
1980sUrologic oncologyIntravesical formulation for bladder tumorsReduced recurrence in >60% of patients
1990sOphthalmologyTopical application in glaucoma/pterygium surgeryScarring reduction; recurrence <15%
2020sUrothelial cancerGel formulation (Jelmyto®) for upper tract lesions58% complete response rate (OLYMPUS trial)

Fig. 1: Bioreductive Activation and DNA Crosslinking Mechanism of Mitomycin C

Quinone (Inactive) → Reduction → Hydroquinone (Active) → Aziridine Opening  ↓  DNA Guanine N2-Alkylation  ↓  Interstrand Crosslink at 5'-CpG-3'  

The most recent innovation involves mitomycin gel (Jelmyto®), approved by the FDA in 2020 for low-grade upper tract urothelial carcinoma. This formulation addresses anatomical challenges by adhering to ureteral mucosa, enabling sustained drug release. In the OLYMPUS trial, 58% of patients achieved complete response after 6 weekly instillations, with 46% maintaining remission at 12 months [5]. This exemplifies how formulation science has amplified MMC’s clinical utility while retaining its core DNA-alkylating mechanism.

Properties

CAS Number

1404-00-8

Product Name

mitomycin C

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1

InChI Key

NWIBSHFKIJFRCO-WUDYKRTCSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Solubility

Soluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.